molecular formula C9H9N5O2S3 B2603033 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 392299-46-6

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2603033
CAS RN: 392299-46-6
M. Wt: 315.38
InChI Key: HXPVXZCCQNOYKP-UHFFFAOYSA-N
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Description

The compound appears to contain elements of acetamido and thiadiazol, which are both common in various organic compounds . Acetamido, or acetylamine, is a functional group consisting of a carbonyl and a nitrogen atom. Thiadiazol is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds structurally similar to 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide have been studied as glutaminase inhibitors, which are promising for cancer treatment. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a derivative closely related to the compound , demonstrated potent inhibition of glutaminase. This inhibition leads to the attenuation of cancer cell growth, showcasing potential therapeutic applications in oncology (Shukla et al., 2012).

Modification for Enhanced Drug Properties

Modifications of similar compounds have been proposed to improve drug-like properties. For example, derivatives of acetazolamide, which is structurally related, have been modified with fluorine-containing heterocycles. These modifications aim to enhance pharmaceutical properties such as solubility and efficacy (Sokolov & Aksinenko, 2012).

Anticancer Pharmacophore Development

Research into similar compounds has also focused on developing pharmacophores for anticancer drugs. A study involving the synthesis of a hybrid molecule with 1,3,4-thiadiazole demonstrated its potential as an anticancer agent. This approach is vital for the discovery and development of new cancer therapies (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial Applications

Compounds with 1,3,4-thiadiazole structures have been synthesized and evaluated for antimicrobial activities. Research suggests that these compounds, including those structurally similar to this compound, can be effective against various bacterial and fungal strains, indicating their potential use in treating infectious diseases (Baviskar, Khadabadi, & Deore, 2013).

Structural Analysis for Drug Development

Structural analysis of similar compounds has been conducted to understand their potential as pharmaceutical agents. For example, the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was analyzed, providing insights into its potential interactions and stability as a drug compound (Ismailova et al., 2014).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S3/c1-5(15)11-8-13-14-9(19-8)18-4-6(16)12-7-10-2-3-17-7/h2-3H,4H2,1H3,(H,10,12,16)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPVXZCCQNOYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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